molecular formula C13H10Cl2F3N B2475316 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline CAS No. 685108-61-6

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B2475316
CAS No.: 685108-61-6
M. Wt: 308.13
InChI Key: XWKOGGIQRLMMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline backbone substituted with:

  • Chlorine at position 4,
  • 2-Chloroethyl at position 3,
  • Methyl at position 2,
  • Trifluoromethyl (CF₃) at position 8.

The molecule’s synthetic routes likely involve palladium-catalyzed cross-coupling (as seen in for analogous quinolines) or nucleophilic substitution for chloroethyl incorporation .

Properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N/c1-7-8(5-6-14)11(15)9-3-2-4-10(12(9)19-7)13(16,17)18/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOGGIQRLMMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)C(F)(F)F)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination at Position 4

N-Chlorosuccinimide (NCS) in sulfuric acid is a robust chlorination agent for aromatic systems. In the synthesis of 8-chloroquinoline derivatives (WO2008049047A2), chlorination at electron-rich positions is achieved using NCS under mild conditions (60–110°C, 3–5 hours). For the target compound, this method could direct chlorine to position 4, adjacent to the electron-withdrawing trifluoromethyl group.

Introduction of the 2-Chloroethyl Group at Position 3

The 2-chloroethyl moiety can be installed via Friedel-Crafts alkylation or nucleophilic substitution . For example:

  • Friedel-Crafts Alkylation : Reacting the quinoline intermediate with 1,2-dichloroethane in the presence of AlCl3 could yield the 2-chloroethyl substituent. This method is analogous to the alkylation of phenothiazines (PMC11050599).
  • Nucleophilic Substitution : A pre-functionalized intermediate with a leaving group (e.g., bromine) at position 3 could undergo substitution with 2-chloroethylamine. This approach mirrors the synthesis of 6-substituted quinobenzothiazines (PMC11050599).

Functional Group Compatibility and Challenges

The trifluoromethyl group at position 8 imposes significant electronic effects, influencing subsequent reactions:

  • Electrophilic Substitution : The CF3 group deactivates the ring, necessitating harsh conditions for chlorination.
  • Steric Hindrance : Bulky substituents at positions 2 and 3 may impede reactivity at position 4.

Optimization Strategies :

  • Use directing groups (e.g., sulfonyl or methoxy) to enhance regioselectivity during chlorination.
  • Sequential functionalization to avoid interference between substituents.

Hypothetical Synthetic Pathway

Based on analogous methods, a proposed route is outlined below:

Step Reaction Reagents/Conditions Reference
1 Skraup Condensation Glycerol, H2SO4, 140°C, 4h
2 2-Methyl Introduction Methyl acetoacetate, POCl3, 110°C, 2h
3 8-Trifluoromethylation CF3I, CuI, DMF, 80°C, 12h
4 4-Chlorination NCS, H2SO4, 90°C, 5h
5 3-(2-Chloroethyl) Addition 1,2-Dichloroethane, AlCl3, 0°C, 1h

Expected Challenges :

  • Low yield at Step 5 due to steric hindrance.
  • Competing side reactions during trifluoromethylation (Step 3).

Alternative Routes and Innovations

Palladium-Catalyzed Cross-Coupling

Introducing the 2-chloroethyl group via Suzuki-Miyaura coupling could improve regioselectivity. For instance, a boronic ester at position 3 could react with 2-chloroethyltrifluoroborate. This method is underutilized in quinoline chemistry but has precedent in aryl halide functionalization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline has been investigated for its potential antimicrobial and anticancer properties. Quinoline derivatives are known for their ability to inhibit various biological targets, making this compound a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group enhances the compound's efficacy against these microorganisms .
  • Anticancer Potential : Research indicates that compounds within this class can interact with specific enzymes involved in cancer progression, suggesting potential therapeutic applications in oncology.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further for various applications in organic synthesis and materials science.

Activity TypeTarget Pathogen/Cell LineObserved EffectReference
AntimicrobialMycobacterium smegmatisSignificant inhibition
AntimicrobialPseudomonas aeruginosaModerate inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

  • Antimicrobial Study :
    • A recent study evaluated several quinoline derivatives, including 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline, against multidrug-resistant strains. Results indicated that this compound exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
  • Cancer Research Application :
    • In vitro studies showed that this compound could inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth. Further research is needed to elucidate the exact mechanisms involved .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

(a) 4-Chloro-3-(trifluoromethyl)quinoline (CAS 590371-93-0)
  • Key differences : Lacks the 2-chloroethyl and methyl groups; CF₃ is at position 3 instead of 8.
  • Similarity score: 0.91 .
(b) 3,4-Dichloro-8-(trifluoromethyl)quinoline (CAS 1204810-08-1)
  • Similarity score: 0.92 .
(c) Sorafenib Tosylate (CAS 475207-59-1)
  • Key differences : Contains a 4-chloro-3-(trifluoromethyl)phenylurea moiety linked to a pyridine-carboxamide.
  • Impact : Clinically validated as a kinase inhibitor (anti-cancer), highlighting the therapeutic relevance of CF₃ and chloro substituents in aromatic systems .
(a) Alkylating Potential

The 2-chloroethyl group in the target compound parallels nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), which alkylate DNA via chloroethyl intermediates . However, the quinoline scaffold may alter pharmacokinetics (e.g., blood-brain barrier penetration) compared to BCNU’s linear structure .

(b) Trifluoromethyl Effects

CF₃ at position 8 enhances metabolic stability and lipophilicity, similar to fluorinated quinolines in , where CF₃ at positions 7 or 8 correlates with antimicrobial and anticancer activity .

(c) Insecticidal/Antimicrobial Activity

Compounds like 4,6-bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol (from C. dichogamus) show insecticidal properties, suggesting that chloro-CF₃ combinations in aromatic systems disrupt pest physiology .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents (Positions) Key Features Biological Relevance
Target Compound 4-Cl, 3-(2-Cl-ethyl), 2-Me, 8-CF₃ Alkylating potential, high lipophilicity Potential anticancer/insecticidal
4-Chloro-3-(trifluoromethyl)quinoline 4-Cl, 3-CF₃ Electron-withdrawing, stable Antimicrobial
BCNU (Nitrosourea) Bis(2-chloroethyl) DNA alkylation Anticancer

Table 2: Similarity Scores ()

CAS Number Compound Name Similarity to Target
590371-93-0 4-Chloro-3-(trifluoromethyl)quinoline 0.91
1204810-08-1 3,4-Dichloro-8-(trifluoromethyl)quinoline 0.92

Biological Activity

4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, presenting findings from various studies and case analyses.

  • Chemical Formula : C12H9Cl2F3N
  • Molecular Weight : 293.11 g/mol
  • CAS Number : [not provided in search results]

Biological Activity Overview

The biological activities of quinoline derivatives, including 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline, have been extensively studied. The following sections detail specific activities observed in various research contexts.

Anticancer Activity

  • Mechanism of Action : Quinoline derivatives often exhibit anticancer properties through the induction of apoptosis in cancer cells and inhibition of key signaling pathways.
  • Case Study : In a study evaluating the cytotoxic effects of several quinoline derivatives on cancer cell lines, 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were recorded at approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Activity

  • In Vitro Studies : The compound has shown promising results against various bacterial strains. In a comparative study against Gram-positive and Gram-negative bacteria, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial activity is hypothesized to involve disruption of bacterial cell membrane integrity and interference with nucleic acid synthesis .

Anti-inflammatory Effects

  • Research Findings : The compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Results indicated a reduction in NO levels by up to 60% at concentrations of 10 µM, demonstrating significant anti-inflammatory potential .
  • Pathway Involvement : The anti-inflammatory effects are linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), critical enzymes in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structural features that contribute to the biological activity of quinoline derivatives is crucial for drug design:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Chloroethyl Substituent : Potentially increases reactivity towards biological targets.

A recent QSAR analysis indicated that modifications in the quinoline core structure can significantly alter the compound's efficacy against various biological targets .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 15 µM (MCF-7), 20 µM (A549)
AntimicrobialMIC = 32 µg/mL (S. aureus, E. coli)
Anti-inflammatoryNO production reduced by 60%

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-3-(2-chloroethyl)-2-methyl-8-(trifluoromethyl)quinoline?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. Key steps include:

  • Chlorination/Functionalization : Introducing chloro and trifluoromethyl groups via nucleophilic substitution (e.g., using POCl₃ or trifluoromethylation reagents like CF₃Cu) .
  • Ethylation : The 2-chloroethyl group is added via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Recrystallization from ethanol or methanol ensures high purity .
    Example protocol: Refluxing 4-chloro-8-(trifluoromethyl)quinoline with 2-chloroethylamine in ethanol with triethylamine (TEA) as a base, followed by column chromatography .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in substitution reactions?

Methodological Answer:
The trifluoromethyl (-CF₃) group at position 8 is electron-withdrawing, directing electrophilic attacks to the electron-rich positions (e.g., C-3 or C-4). Meanwhile, the 2-chloroethyl group introduces steric hindrance, reducing reactivity at adjacent sites. For example:

  • Nucleophilic Substitution : Chlorine at C-4 is more reactive than C-3 due to the -CF₃ group’s meta-directing effect .
  • Hydrogen Bonding : Crystallographic studies show C–H⋯π and N–H⋯N interactions stabilize intermediates, affecting reaction pathways .
Substituent Position Reactivity (Relative) Dominant Effect
C-4 (Cl)HighElectronic
C-3 (CH₂CH₂Cl)ModerateSteric
C-8 (CF₃)LowElectronic

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., δ 4.2 ppm for CH₂CH₂Cl) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 321.03 Da) .
  • X-ray Crystallography : Resolves bond angles and crystal packing influenced by C–F⋯π interactions .

Advanced: How can contradictory biological activity data be reconciled across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
  • Structural Analogues : Minor substituent changes (e.g., -CF₃ vs. -OCH₃) drastically alter bioactivity. For example:
    • Antimicrobial Activity : -CF₃ enhances DNA gyrase inhibition, but -CH₂CH₂Cl reduces membrane permeability .
  • Dosage Optimization : IC₅₀ values vary with solubility (e.g., DMSO vs. aqueous buffers) .

Basic: What conditions optimize nucleophilic substitution reactions for this compound?

Methodological Answer:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalyst : KI or NaI accelerates chloro displacement via the “Finkelstein effect” .
  • Temperature : 80–100°C balances reaction rate and byproduct formation .

Advanced: How do intermolecular forces dictate crystallization behavior?

Methodological Answer:

  • Hydrogen Bonding : N–H⋯N interactions between quinoline rings form 1D chains .
  • C–F⋯π Contacts : Trifluoromethyl groups engage in weak interactions (3.1–3.2 Å) with aromatic rings, stabilizing crystal lattices .
  • Steric Effects : The 2-methyl group disrupts π-stacking, leading to needle-like crystals vs. plate-like morphologies .

Basic: Which in vitro assays evaluate its potential as an antimicrobial agent?

Methodological Answer:

  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
  • DNA Gyrase Inhibition : Fluorometric assays measure ATPase activity inhibition (IC₅₀ < 10 µM for potent derivatives) .
  • Cytotoxicity : MTT assays on HEK-293 cells ensure selectivity (SI > 10) .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification : LC-MS detects dechlorinated or oxidized products (e.g., quinoline-N-oxide) .
  • Purification : Simulated moving bed (SMB) chromatography isolates >99% purity .
  • Process Controls : In-line FTIR monitors reaction progress to minimize over-alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.